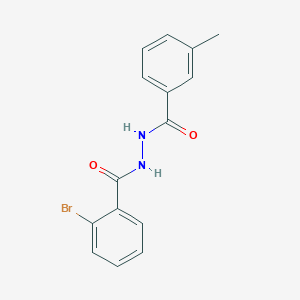
2-bromo-N'-(3-methylbenzoyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-溴-N'-(3-甲基苯甲酰基)苯甲酰肼是一种有机化合物,其分子式为C15H13BrN2O2。它是苯甲酰肼的衍生物,其中苯甲酰基被溴原子和甲基取代。
准备方法
合成路线和反应条件
2-溴-N'-(3-甲基苯甲酰基)苯甲酰肼的合成通常涉及2-溴苯甲酰氯与3-甲基苯甲酰肼的反应。该反应在碱(如吡啶)的存在下进行,以中和反应过程中生成的盐酸。 反应混合物通常在室温下搅拌数小时,以确保反应物完全转化为所需产物 .
工业生产方法
虽然2-溴-N'-(3-甲基苯甲酰基)苯甲酰肼的具体工业生产方法尚未得到充分记载,但通常的方法将涉及扩大实验室合成规模。这将包括优化反应条件,例如温度、溶剂和反应时间,以最大限度地提高产率和纯度。工业生产也可能涉及连续流动工艺,以提高效率并降低成本。
化学反应分析
反应类型
2-溴-N'-(3-甲基苯甲酰基)苯甲酰肼可以进行各种化学反应,包括:
取代反应: 在适当条件下,溴原子可以被其他亲核试剂(如胺或硫醇)取代。
氧化还原反应: 根据所用试剂和条件,该化合物可以被氧化或还原以形成不同的衍生物。
缩合反应: 酰肼基团可以与醛或酮发生缩合反应形成腙。
常用试剂和条件
取代反应: 常用试剂包括叠氮化钠或硫氰酸钾等亲核试剂。这些反应通常在极性溶剂(如二甲基甲酰胺 (DMF))中,在升高的温度下进行。
氧化反应: 可以使用高锰酸钾或过氧化氢等氧化剂来氧化该化合物。
还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂。
缩合反应: 这些反应通常需要酸性或碱性催化剂,并在室温或回流条件下进行。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,取代反应可以生成各种取代的苯甲酰肼,而氧化和还原反应可以生成不同的氧化或还原衍生物。
科学研究应用
2-溴-N'-(3-甲基苯甲酰基)苯甲酰肼在科学研究中有多种应用,包括:
化学: 它被用作合成更复杂的有机分子的砌块。其反应性使其成为有机合成中的宝贵中间体。
生物学: 该化合物在酶抑制和蛋白质-配体相互作用的研究中具有潜在的应用。它可以用来设计针对特定酶的抑制剂。
医学: 正在进行研究以探索其作为治疗剂的潜力。其酰肼基团已知具有多种生物活性,包括抗菌和抗癌特性。
作用机理
2-溴-N'-(3-甲基苯甲酰基)苯甲酰肼的作用机理涉及其与特定分子靶标的相互作用。酰肼基团可以与蛋白质或酶上的亲核位点形成共价键,从而导致其活性受到抑制。溴原子也可以参与卤键,这可以增强化合物与其靶标的结合亲和力。 所涉及的确切途径取决于所研究的特定生物系统 .
作用机制
The mechanism of action of 2-bromo-N’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atom can also participate in halogen bonding, which can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological system being studied .
相似化合物的比较
类似化合物
- 3-溴-N'-(2-甲氧基亚苄基)苯甲酰肼
- N'-(2-甲氧基亚苄基)-3,4-亚甲二氧基苯甲酰肼
- 2-溴-N'-(4-羟基-3-甲氧基亚苄基)苯甲酰肼
独特性
2-溴-N'-(3-甲基苯甲酰基)苯甲酰肼的独特性在于苯甲酰基部分同时存在溴原子和甲基。这种取代基的组合会影响化合物的反应性和结合性质,使其与其他苯甲酰肼衍生物区别开来。 溴原子的存在可以增强化合物参与卤键的能力,而甲基可以影响其空间位阻和电子性质 .
生物活性
2-bromo-N'-(3-methylbenzoyl)benzohydrazide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties, supported by various studies and data.
Chemical Structure
The compound this compound features a hydrazide functional group, which is known for its diverse biological activities. The presence of the bromine atom and the methylbenzoyl moiety enhances its reactivity and potential biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of hydrazides, including this compound, exhibit significant antimicrobial properties. A study reported that hydrazide compounds showed effectiveness against various bacterial strains, suggesting their potential as antibacterial agents .
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
2. Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrated that the compound inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, it was shown to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest |
3. Other Therapeutic Properties
In addition to antimicrobial and anticancer activities, compounds similar to this compound have shown potential in treating other conditions such as inflammation and neurological disorders. For example, some hydrazone derivatives have been reported to exhibit anticonvulsant activity .
Case Studies
- Anticancer Efficacy : A study on the anticancer efficacy of hydrazides, including this compound, revealed that these compounds could effectively inhibit tumor growth in vivo models. The study highlighted a significant reduction in tumor size after treatment with the compound compared to control groups .
- Antimicrobial Testing : In a comparative study, various hydrazide derivatives were tested against common pathogens. The results indicated that this compound had superior activity against Staphylococcus aureus compared to other tested compounds .
属性
分子式 |
C15H13BrN2O2 |
|---|---|
分子量 |
333.18 g/mol |
IUPAC 名称 |
2-bromo-N'-(3-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-5-4-6-11(9-10)14(19)17-18-15(20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI 键 |
HLHNORAOEVOGQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
溶解度 |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















